3-(Decylamino)propanoic acid hydrochloride 3-(Decylamino)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384431-49-5
VCID: VC8237002
InChI: InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H
SMILES: CCCCCCCCCCNCCC(=O)O.Cl
Molecular Formula: C13H28ClNO2
Molecular Weight: 265.82 g/mol

3-(Decylamino)propanoic acid hydrochloride

CAS No.: 1384431-49-5

Cat. No.: VC8237002

Molecular Formula: C13H28ClNO2

Molecular Weight: 265.82 g/mol

* For research use only. Not for human or veterinary use.

3-(Decylamino)propanoic acid hydrochloride - 1384431-49-5

Specification

CAS No. 1384431-49-5
Molecular Formula C13H28ClNO2
Molecular Weight 265.82 g/mol
IUPAC Name 3-(decylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H
Standard InChI Key FFCVEDACWZBZMY-UHFFFAOYSA-N
SMILES CCCCCCCCCCNCCC(=O)O.Cl
Canonical SMILES CCCCCCCCCCNCCC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

3-(Decylamino)propanoic acid hydrochloride belongs to the class of amino acid derivatives. Its IUPAC name, 3-(decylamino)propanoic acid hydrochloride, reflects three key structural elements:

  • A C10 decyl chain (CH₃(CH₂)₉–)

  • A β-alanine backbone (NH–CH₂–CH₂–COOH)

  • A hydrochloride counterion (Cl⁻)

The SMILES notation Cl.O=C(O)CCNCCCCCCCCCC and InChIKey FFCVEDACWZBZMY-UHFFFAOYSA-N confirm this configuration .

Table 1: Molecular Identity

PropertyValueSource
CAS Number1384431-49-5
Molecular FormulaC₁₃H₂₈ClNO₂
Molecular Weight265.82 g/mol
XLogP33.1 (hydrophobic decyl chain)

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Amination: β-Alanine reacts with decylamine under reflux conditions (60–80°C) in ethanol, forming 3-(decylamino)propanoic acid .

  • Salt Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .

Thermal and Solubility Profile

  • Melting Point: 186–192°C

  • Water Solubility: >50 mg/mL at 25°C (enhanced by ionic hydrochloride group)

  • LogP: 3.1, indicating moderate hydrophobicity

Table 2: Physical Properties

PropertyValueSource
Melting Point186–192°C
Boiling Point192.6°C (at 760 mmHg)
Flash Point70.3°C
Vapor Pressure0.212 mmHg at 25°C

Functional Applications

Surfactant and Colloidal Systems

The decyl chain confers amphiphilic behavior, enabling applications in:

  • Micelle formation for drug delivery systems

  • Emulsion stabilization in cosmetic formulations

Biochemical Research

  • Carnosine Analog Synthesis: Serves as a precursor for modified dipeptides with enhanced bioavailability .

  • Enzyme Inhibition Studies: The cationic amine group interacts with anionic enzyme active sites .

ParameterValueSource
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory ToxicityCategory 3

Future Research Directions

Drug Delivery Optimization

  • Investigating pH-responsive micelles for targeted cancer therapies

  • Enhancing transdermal penetration in topical formulations

Environmental Impact Studies

  • Biodegradability: Assessing persistence in aquatic systems

  • Ecotoxicology: Effects on algal and Daphnia populations

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